
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound with the molecular formula C24H29ClO5 It is a derivative of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation, Michael addition, and cyclization.
Introduction of the chlorophenyl group: The 3-chlorophenyl group is introduced through a substitution reaction using appropriate reagents and catalysts.
Dehydrogenation: The dehydrogenation of the compound is achieved using specific oxidizing agents under controlled conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in prostaglandin signaling pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes and prostaglandin receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F2α: The parent compound from which 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is derived.
Other Prostaglandin Derivatives: Compounds with similar structures but different functional groups or modifications.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other prostaglandin derivatives.
Eigenschaften
CAS-Nummer |
73285-84-4 |
|---|---|
Molekularformel |
C24H29ClO5 |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-5-(3-chlorophenyl)-3-hydroxypent-1-en-4-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H29ClO5/c1-30-24(29)10-5-3-2-4-9-20-21(23(28)16-22(20)27)14-13-19(26)12-11-17-7-6-8-18(25)15-17/h2,4,6-8,13-15,19-23,26-28H,3,5,9-10,16H2,1H3/b4-2-,14-13+/t19-,20?,21+,22?,23?/m0/s1 |
InChI-Schlüssel |
ZVINRZJZEJGOBH-OFWHALOWSA-N |
Isomerische SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C#CC2=CC(=CC=C2)Cl)O |
Kanonische SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C#CC2=CC(=CC=C2)Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


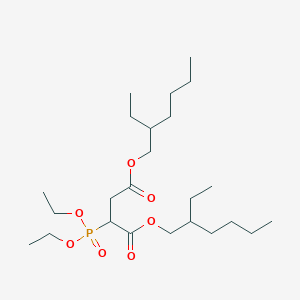
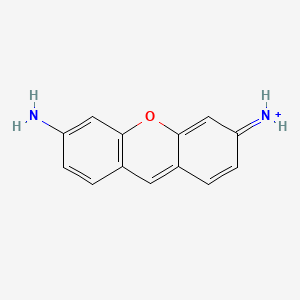
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

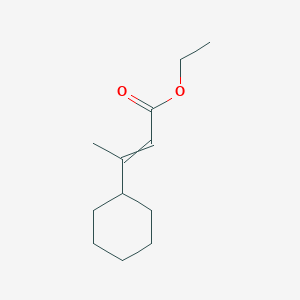
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
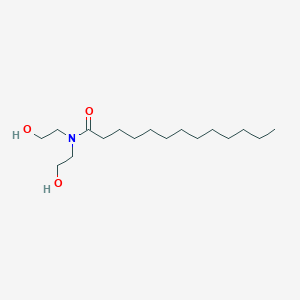
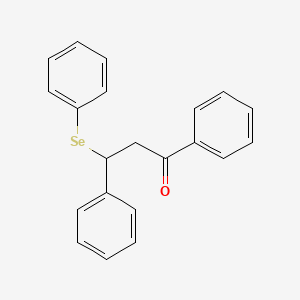
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
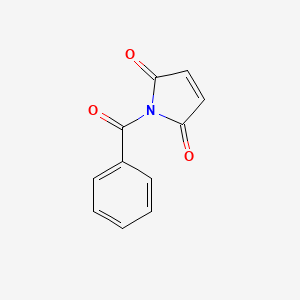
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)


